molecular formula C18H12N2 B090511 2,2'-Biquinoline CAS No. 119-91-5

2,2'-Biquinoline

Cat. No.: B090511
CAS No.: 119-91-5
M. Wt: 256.3 g/mol
InChI Key: WPTCSQBWLUUYDV-UHFFFAOYSA-N
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Description

2,2’-Biquinoline is an organic compound with the chemical formula C₁₈H₁₂N₂. It is a derivative of quinoline, consisting of two quinoline units connected at the 2-position. This compound is known for its role as a bidentate ligand, meaning it can form two bonds with a metal center, making it useful in coordination chemistry. 2,2’-Biquinoline is also referred to as 2,2’-diquinolyl or cuproin .

Mechanism of Action

Target of Action

2,2’-Biquinoline, also known as biquinolyl or cuproin , is an organic compound that primarily targets metal ions . It is a bidentate ligand, meaning it can bind to metal ions at two points . This property allows 2,2’-Biquinoline to form complexes with various metals, making it a valuable tool in the detection and quantification of trace metals .

Mode of Action

The interaction of 2,2’-Biquinoline with its targets involves the formation of a coordination complex . In this complex, the 2,2’-Biquinoline molecule acts as a ligand, binding to the metal ion at two points. This binding can induce changes in the properties of the metal ion, such as its color, making it detectable . For example, 2,2’-Biquinoline is known to react with monovalent copper ions to produce a purple color, making it a highly selective reagent for copper detection .

Biochemical Pathways

It is known that the compound can induce oxidative stress by increasing reactive oxygen species (ros) levels . This effect can potentially influence various biochemical pathways, particularly those involving redox reactions and cellular responses to oxidative stress .

Result of Action

The primary result of 2,2’-Biquinoline’s action is the formation of a detectable signal in the presence of certain metal ions . In addition, the compound has been found to have antitumor effects, inducing oxidative stress and DNA strand breaks in cancer cells, leading to apoptosis . It also exhibits excellent performance in photothermal conversion under the irradiation of NIR lasers .

Action Environment

The action, efficacy, and stability of 2,2’-Biquinoline can be influenced by various environmental factors. For instance, the compound’s ability to form complexes with metal ions can be affected by the presence of other ions or molecules in the solution . Additionally, factors such as temperature, pH, and light exposure could potentially influence the compound’s stability and reactivity .

Biochemical Analysis

Biochemical Properties

2,2’-Biquinoline is a bidentate ligand . Unlike the related complexes of 2,2’-bipyridine, the metal does not typically occupy the plane of the biquinoline . This unique property allows 2,2’-Biquinoline to interact with various enzymes, proteins, and other biomolecules in a distinct manner.

Cellular Effects

The cellular effects of 2,2’-Biquinoline are diverse and depend on the specific context. For instance, copper complexes with 2,2’-Biquinoline have been shown to enhance the antitumor effect on A549 2D and 3D lung cancer cell models . This suggests that 2,2’-Biquinoline can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of 2,2’-Biquinoline involves its role as a bidentate ligand . It can form complexes with metals, which can then interact with biomolecules, leading to changes in gene expression and enzyme activity . The exact mechanism of action of 2,2’-Biquinoline is likely to be context-dependent and may vary depending on the specific biochemical reactions it is involved in.

Temporal Effects in Laboratory Settings

The effects of 2,2’-Biquinoline can change over time in laboratory settings. For instance, a photochromic complex based on 2,2’-Biquinoline exhibits heat-stable charge-separated states after photoinduced electron transfer (PET), accompanied by a broad optical absorption ranging from 250 to 1500 nm . This suggests that 2,2’-Biquinoline can have long-term effects on cellular function in in vitro or in vivo studies.

Metabolic Pathways

Given its role as a bidentate ligand , it is plausible that 2,2’-Biquinoline could interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2’-Biquinoline can be synthesized through the reductive coupling of 2-chloroquinoline. This process involves the use of a reducing agent, such as zinc dust, in the presence of a solvent like ethanol. The reaction typically occurs under reflux conditions, leading to the formation of 2,2’-biquinoline as a white solid .

Industrial Production Methods: In an industrial setting, the synthesis of 2,2’-biquinoline may involve the use of palladium-catalyzed coupling reactions. For example, the Ullmann reaction, which involves the homocoupling of aryl halides, can be employed. This method allows for the efficient production of 2,2’-biquinoline on a larger scale .

Chemical Reactions Analysis

Types of Reactions: 2,2’-Biquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness of 2,2’-Biquinoline: 2,2’-Biquinoline is unique due to its ability to form stable complexes with a wide range of metal ions, making it versatile in coordination chemistry. Its extended conjugated system also imparts unique electronic properties, making it useful in photophysical applications .

Properties

IUPAC Name

2-quinolin-2-ylquinoline
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H12N2/c1-3-7-15-13(5-1)9-11-17(19-15)18-12-10-14-6-2-4-8-16(14)20-18/h1-12H
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WPTCSQBWLUUYDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C3=NC4=CC=CC=C4C=C3
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Molecular Formula

C18H12N2
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DSSTOX Substance ID

DTXSID8059500
Record name 2,2'-Biquinoline
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Molecular Weight

256.3 g/mol
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Physical Description

Light yellow powder; [Aldrich MSDS]
Record name 2,2'-Biquinoline
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Vapor Pressure

0.00000002 [mmHg]
Record name 2,2'-Biquinoline
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CAS No.

119-91-5
Record name 2,2′-Biquinoline
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Synthesis routes and methods

Procedure details

5.00 g of 2-chloroquinoline and 1.80 g of sodium hydroxide are dissolved in a mixture of 20 ml of water and 16 ml of methanol. Following the addition of 1.5 g of palladium (10% by weight on activated carbon) as catalyst, the mixture is stirred for 24 h at 80-85° C. at 0.1 MPa. Then, following cooling, the catalyst and the precipitated product are filtered off. Extraction of the catalyst gives 1.7 g of 2,2′-biquinoline (43% yield). According to 1H NMR, the crude product has a purity of about 98%. CAS Registry Number: 119-91-5.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step Two
Yield
43%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2,2'-Biquinoline?

A1: this compound has the molecular formula C18H12N2 and a molecular weight of 256.30 g/mol [, , ].

Q2: What spectroscopic techniques are typically used to characterize this compound and its complexes?

A2: Researchers commonly employ a range of spectroscopic methods, including Infrared (IR) spectroscopy, 1H Nuclear Magnetic Resonance (NMR) spectroscopy, UV-Vis spectroscopy, and Raman spectroscopy to characterize this compound and its complexes [, , , , , , , , , , , ].

Q3: How does the structure of this compound influence its coordination behavior with metal ions?

A3: this compound acts as a bidentate N-donor ligand, coordinating to metal centers through both nitrogen atoms [, , , , ]. This bidentate coordination often leads to the formation of stable chelate complexes with various metal ions [, , ].

Q4: How do substituents on the this compound framework impact its photophysical properties?

A4: Substituents on the this compound ring system can significantly influence the compound's photophysical properties, including absorption and emission spectra, excited state lifetimes, and redox potentials [, , , , ]. For example, electron-withdrawing groups like nitro groups can induce blue-shifts in absorption spectra, while electron-donating groups like diphenylamine moieties can cause red-shifts [].

Q5: What are some common applications of this compound and its metal complexes?

A5: this compound and its complexes find applications in various fields, including:

  • Fluorescent Sensors: Derivatized this compound incorporated into β-cyclodextrin dimers function as fluorescent sensors for steroid recognition [].
  • Catalysis: Metal complexes of this compound, particularly those of palladium, have demonstrated catalytic activity in organic reactions, including aerobic alcohol oxidation [, ].
  • Photodynamic Therapy: Ruthenium(II) and Iridium(III) complexes incorporating this compound exhibit potential as phototoxic anticancer agents in photodynamic therapy [].
  • Electrochemical Applications: this compound derivatives have been explored as electroauxiliaries for generating alkyl radicals via electrochemical methods [].
  • Dye-Sensitized Solar Cells: Ruthenium complexes bearing this compound ligands are investigated for their potential in dye-sensitized solar cells due to their red-shifted absorption properties [].

Q6: How does this compound interact with TiO2 surfaces in dye-sensitized solar cells?

A6: Ruthenium(II) complexes containing this compound derivatives as ligands can bind to TiO2 surfaces [, ]. This interaction is crucial for electron injection from the excited state of the ruthenium complex into the conduction band of TiO2, a key step in the operation of dye-sensitized solar cells.

Q7: What computational chemistry methods have been employed to study this compound and its complexes?

A7: Density Functional Theory (DFT) calculations are frequently used to model and understand the electronic structures, vibrational properties, and reactivity of this compound and its metal complexes [, , , ].

Q8: How does the structure-activity relationship (SAR) of this compound guide the design of new derivatives?

A8: Understanding how specific substituents on the this compound scaffold impact its electronic properties, coordination behavior, and reactivity allows researchers to fine-tune the properties of derivatives for desired applications [, , , , , ].

Q9: What is known about the stability of this compound and its complexes under various conditions?

A9: The stability of this compound complexes can vary depending on the metal ion, auxiliary ligands, and environmental conditions [, , , , , ]. For instance, some copper complexes are known to undergo reactions with dioxygen [].

Q10: What formulation strategies can be employed to improve the stability, solubility, or bioavailability of this compound-based compounds?

A10: While specific formulation strategies are not detailed in the provided research, general approaches for improving the stability, solubility, and bioavailability of metal complexes include:

  • Encapsulation in nanocarriers: This can protect the complex from degradation and improve its delivery to target sites [].
  • Ligand modification: Introducing hydrophilic groups or functionalities that enhance water solubility can improve bioavailability [, ].

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